(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride
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Overview
Description
Scientific Research Applications
1. Conformational Analysis and Molecular Recognition
(3R,4R)-4-fluorotetrahydropyran-3-amine;hydrochloride and its derivatives have been studied for their conformational properties and how these properties affect molecular recognition in biological systems. For instance, research on 3-fluoro-4-hydroxyprolines, which share a structural similarity, shows that the fluorination at specific positions can affect the ring pucker and amide bond ratios, impacting how these molecules are recognized by biological systems such as the VHL E3 ubiquitin ligase. This has implications for targeted protein degradation and is of interest to medicinal organic chemists, chemical biologists, and drug developers (Testa et al., 2018).
2. Applications as Organic Reaction Solvent
Derivatives of tetrahydropyran, like 4-Methyltetrahydropyran (4‐MeTHP), demonstrate potential as organic reaction solvents. Studies have shown their broad applicability in various organic reactions, including radical, Grignard, and Wittig reactions. This suggests their use as substitutes for conventional ethers and harmful halogenated solvents, marking a significant contribution to green chemistry and industrial applications (Kobayashi et al., 2019).
3. Role in Histochemical Reactions
Compounds similar to this compound have been studied in the context of histochemical reactions. For example, research on the catalysis of the formaldehyde condensation reaction for sensitive histochemical demonstration of certain amines indicates the potential of these compounds in specific histochemical applications (Björklund & Stenevi, 1970).
4. Synthesis of Fluorinated Pyrazoles
In medicinal chemistry, the synthesis of fluorinated pyrazoles, which are structurally related to this compound, has been explored. These compounds are considered valuable as building blocks due to their functional groups that allow further functionalization, highlighting their importance in drug discovery and development (Surmont et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(3R,4R)-4-fluorooxan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-8-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYYRPGRNZRMCX-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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